(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde (3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 15356-27-1
VCID: VC0094400
InChI: InChI=1S/C22H32O10/c23-11-12-14(17-20(26-12)32-22(30-17)9-5-2-6-10-22)27-18(25)15-13(24)16-19(28-15)31-21(29-16)7-3-1-4-8-21/h11-20,24-25H,1-10H2/t12-,13+,14+,15+,16-,17-,18?,19-,20-/m1/s1
SMILES: C1CCC2(CC1)OC3C(C(OC3O2)C(O)OC4C(OC5C4OC6(O5)CCCCC6)C=O)O
Molecular Formula: C22H32O10
Molecular Weight: 456.5 g/mol

(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde

CAS No.: 15356-27-1

Main Products

VCID: VC0094400

Molecular Formula: C22H32O10

Molecular Weight: 456.5 g/mol

(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde - 15356-27-1

CAS No. 15356-27-1
Product Name (3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde
Molecular Formula C22H32O10
Molecular Weight 456.5 g/mol
IUPAC Name (3aR,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde
Standard InChI InChI=1S/C22H32O10/c23-11-12-14(17-20(26-12)32-22(30-17)9-5-2-6-10-22)27-18(25)15-13(24)16-19(28-15)31-21(29-16)7-3-1-4-8-21/h11-20,24-25H,1-10H2/t12-,13+,14+,15+,16-,17-,18?,19-,20-/m1/s1
Standard InChIKey ZFTDWXNWWOYVDC-SPIWHNKXSA-N
Isomeric SMILES C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)C(O)O[C@H]4[C@H](O[C@H]5[C@@H]4OC6(O5)CCCCC6)C=O)O
SMILES C1CCC2(CC1)OC3C(C(OC3O2)C(O)OC4C(OC5C4OC6(O5)CCCCC6)C=O)O
Canonical SMILES C1CCC2(CC1)OC3C(C(OC3O2)C(O)OC4C(OC5C4OC6(O5)CCCCC6)C=O)O
PubChem Compound 16216914
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator